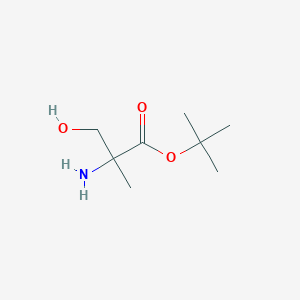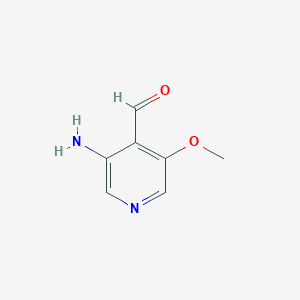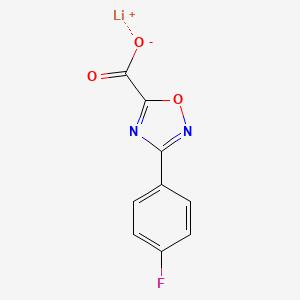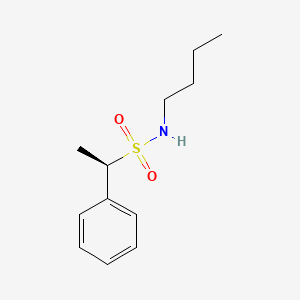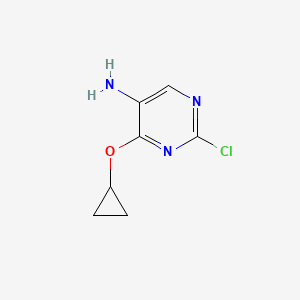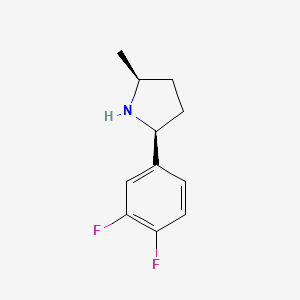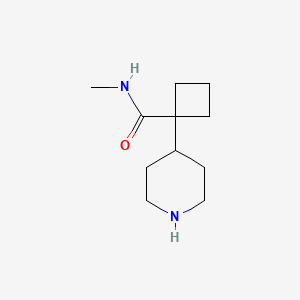
Benzyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is a complex organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of bromine and chlorine substituents on the isoquinoline ring, which can significantly influence its chemical properties and reactivity. Tetrahydroisoquinolines are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves multiple steps, including halogenation, Friedel-Crafts acylation, and esterification reactions. One common synthetic route is as follows:
Friedel-Crafts Acylation: The acylation of the isoquinoline ring can be performed using an acyl chloride (e.g., benzoyl chloride) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol to form the benzyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Amino or thiol-substituted isoquinolines.
Aplicaciones Científicas De Investigación
Benzyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying cellular processes and interactions.
Medicine: Due to its potential pharmacological properties, the compound is studied for its therapeutic applications.
Industry: The compound’s chemical properties make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Benzyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist .
Comparación Con Compuestos Similares
Similar Compounds
8-Bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the benzyl ester group but shares the core structure.
6-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline: Similar halogenation pattern but different substitution positions.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without halogen or ester substituents.
Uniqueness
Benzyl 8-bromo-6-chloro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of both bromine and chlorine atoms on the isoquinoline ring, as well as the benzyl ester group. These structural features contribute to its distinct chemical properties and reactivity, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C17H15BrClNO2 |
|---|---|
Peso molecular |
380.7 g/mol |
Nombre IUPAC |
benzyl 8-bromo-6-chloro-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C17H15BrClNO2/c18-16-9-14(19)8-13-6-7-20(10-15(13)16)17(21)22-11-12-4-2-1-3-5-12/h1-5,8-9H,6-7,10-11H2 |
Clave InChI |
FZQMBRHMSQNBDJ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1C=C(C=C2Br)Cl)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


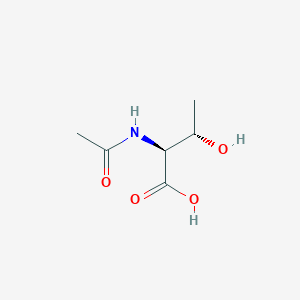
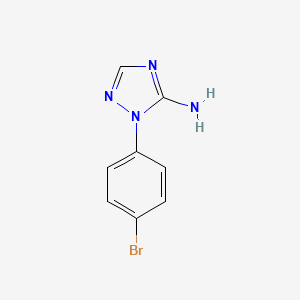

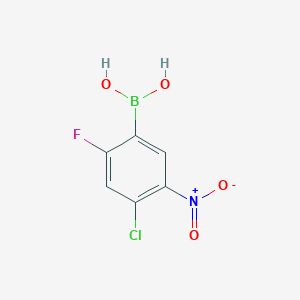
![(3aR,7aR)-2-Benzyl-7,7-difluorooctahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B13491907.png)

![Ethyl 1-[(cyclohexylamino)methyl]cyclobutane-1-carboxylate hydrochloride](/img/structure/B13491917.png)
